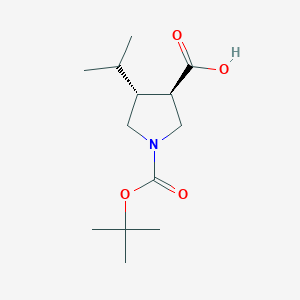

(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid

Beschreibung

(3R,4R)-1-(tert-Butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an isopropyl substituent at the 4-position. The compound’s stereochemistry (3R,4R) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for developing peptidomimetics or small-molecule inhibitors. The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses .

Eigenschaften

IUPAC Name |

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-8(2)9-6-14(7-10(9)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUJMGVDZCVHQJ-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649719 | |

| Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212348-80-5 | |

| Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Temperature and Time Dependence

Solvent Effects

| Solvent | Reaction Efficiency (%) | Side Products (%) |

|---|---|---|

| CH₂Cl₂ | 92 | <3 |

| Toluene | 85 | 5 |

| Ethyl Acetate | 78 | 8 |

Data adapted from WO2018025295A1 and WO2000015611A1 highlights CH₂Cl₂’s superiority in minimizing side reactions.

Analytical Characterization

Post-synthesis validation employs:

-

NMR Spectroscopy : Confirms stereochemistry via coupling constants (e.g., J₃,₄ = 8–10 Hz for trans isomers).

-

HPLC : Chiral columns (e.g., Chiralpak AD-H) verify enantiopurity (>99% ee).

-

Mass Spectrometry : Molecular ion peaks at m/z 257.33 [M+H]⁺ align with the theoretical molecular weight.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity (%) | Scalability |

|---|---|---|---|

| Michael/Cyclization | 65–75 | 90–95 | High |

| Alkylation | 50–60 | 85–90 | Moderate |

| Amino Acid Route | 70–80 | 95–98 | Low |

The Michael/cyclization approach offers the best balance of yield and stereocontrol, making it industrially preferred.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid is utilized as a building block in the synthesis of complex organic molecules. Its unique structural properties allow for various modifications and functionalizations essential in creating more intricate compounds.

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its chiral nature is particularly valuable in asymmetric synthesis, which is crucial for developing drugs with specific biological activities. Studies have indicated its potential as a precursor for compounds targeting metabolic disorders and neurodegenerative diseases.

Biological Studies

Research has shown that this compound can modulate enzyme activity and interact with biological receptors. It is investigated for its role in enzyme inhibition, particularly concerning monoamine oxidase (MAO), which is relevant in treating conditions such as depression and anxiety.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | S. aureus |

| Compound B | 12 | E. coli |

| (3R,4R)-1-(Boc)-4-isopropylpyrrolidine-3-carboxylic acid | TBD | TBD |

Case Study 2: Enzyme Inhibition Profile

In biochemical assays targeting human monoamine oxidase (MAO), several pyrrolidine derivatives were evaluated for their inhibition potential. The findings suggested promising IC50 values for compounds structurally related to this compound.

| Compound | IC50 Value (µM) | Enzyme Target |

|---|---|---|

| Compound C | 25 | MAO-A |

| Compound D | 30 | MAO-B |

| (3R,4R)-1-(Boc)-4-isopropylpyrrolidine-3-carboxylic acid | TBD | TBD |

Wirkmechanismus

The mechanism of action of (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally related pyrrolidine and piperidine derivatives, focusing on substituents, stereochemistry, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Analysis

Steric and Electronic Effects :

- The isopropyl group in the target compound provides moderate steric bulk compared to the ortho-tolyl substituent in its (3R,4S)-analog, which may hinder nucleophilic reactions or enzyme binding .

- Trifluoromethylphenyl ureido groups (as in ) introduce strong electron-withdrawing effects, enhancing metabolic stability in drug candidates .

Stereochemical Influence :

- The (3R,4R) configuration contrasts with the (2S,4R) or (3S,4R) configurations in other analogs, affecting hydrogen-bonding patterns and chiral recognition in asymmetric synthesis .

Physicochemical Properties: Boc Protection: Universally improves solubility in non-polar solvents, facilitating purification . Aryl vs.

Applications :

- Piperidine derivatives (e.g., 4-phenyl analog) are prevalent in kinase inhibitors due to their planar rigidity, while pyrrolidine analogs are favored in peptide mimics for their puckered conformations .

Research Findings and Trends

- Synthetic Utility : The Boc group’s stability under basic conditions makes the target compound preferable for stepwise syntheses, whereas analogs with sensitive substituents (e.g., silyloxy groups) require specialized deprotection .

- Market Availability : The target compound is listed as discontinued by CymitQuimica, highlighting challenges in commercial sourcing compared to more widely available analogs like Boc-protected piperidines .

Biologische Aktivität

(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid (CAS No. 1212348-80-5) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its tert-butoxycarbonyl (Boc) protection, which is commonly used in peptide synthesis and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO4, with a molecular weight of 257.33 g/mol. The compound features a pyrrolidine ring with a carboxylic acid group and a Boc protective group, which influences its reactivity and biological interactions.

2. Enzyme Inhibition

Pyrrolidine derivatives are known to act as inhibitors of certain enzymes, particularly in the context of metabolic disorders. For instance, compounds with similar structures have been studied for their ability to inhibit enzymes involved in the metabolism of neurotransmitters and other biomolecules. This inhibition can lead to therapeutic effects in conditions like depression and anxiety.

3. Neuroprotective Effects

Research has shown that some pyrrolidine derivatives possess neuroprotective properties. They may exert these effects through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells. The specific neuroprotective mechanisms of this compound require further investigation but suggest a promising avenue for research.

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial activity of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | S. aureus |

| Compound B | 12 | E. coli |

| (3R,4R)-1-(Boc)-4-isopropylpyrrolidine-3-carboxylic acid | TBD | TBD |

Case Study 2: Enzyme Inhibition Profile

In a biochemical assay, the enzyme inhibition potential of several pyrrolidine derivatives was assessed using human monoamine oxidase (MAO) as a target. Compounds similar to this compound showed promising IC50 values indicating their potential as MAO inhibitors.

| Compound | IC50 Value (µM) | Enzyme Target |

|---|---|---|

| Compound C | 25 | MAO-A |

| Compound D | 30 | MAO-B |

| (3R,4R)-1-(Boc)-4-isopropylpyrrolidine-3-carboxylic acid | TBD | TBD |

Q & A

Q. What are the recommended synthetic routes for (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid in academic research?

The synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection, introduction of the isopropyl group, and carboxylation. A generalized approach includes:

Boc Protection : React pyrrolidine derivatives with di-tert-butyl dicarbonate under basic conditions (e.g., potassium carbonate in acetonitrile) to introduce the Boc group .

Stereochemical Control : Use chiral catalysts or enantioselective alkylation to install the (3R,4R) configuration. For example, palladium-catalyzed coupling under inert atmospheres (e.g., tert-butyl alcohol, 40–100°C) can influence stereoselectivity .

Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using HCl in dioxane/water under reflux yields the carboxylic acid .

Q. What safety precautions should be taken when handling this compound?

While specific toxicological data for the compound is limited, structurally similar Boc-protected pyrrolidines exhibit hazards such as:

- Skin/Irritation (H315) : Use nitrile gloves and lab coats.

- Eye Irritation (H319) : Wear safety goggles.

- Respiratory Tract Irritation (H335) : Work in a fume hood .

First-aid measures include rinsing affected areas with water and seeking medical attention if exposed .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

Advanced Questions

Q. How to control stereochemistry during synthesis to ensure the (3R,4R) configuration?

- Chiral Catalysts : Palladium complexes with tert-butyl XPhos ligand can enhance enantioselectivity in coupling reactions .

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) to guide stereochemistry .

- Crystallization : Diastereomeric salt formation (e.g., with tartaric acid) can resolve racemic mixtures .

Q. How to optimize reaction yields in key synthetic steps?

- Catalyst Screening : Test palladium acetate vs. other catalysts for coupling steps. reports 72-hour reactions at 20°C for optimal yields .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Temperature Control : Higher temperatures (80–100°C) accelerate Boc deprotection but may degrade sensitive intermediates .

Q. How to address contradictions in reported spectroscopic data for this compound?

- Cross-Validation : Use multiple techniques (e.g., compare NMR with X-ray crystallography if available) .

- Impurity Analysis : HPLC-MS can detect byproducts (e.g., diastereomers or Boc-deprotected derivatives) .

- Literature Benchmarking : Compare data with structurally similar compounds (e.g., 4-phenyl or 4-chlorophenyl analogs) .

Data Contradiction Analysis Example

Scenario : Conflicting NMR shifts for the isopropyl group in literature.

Resolution :

Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., D2O vs. CDCl3).

Dynamic Effects : Rotameric equilibria of the isopropyl group may split peaks; use variable-temperature NMR to confirm .

Stereochemical Influence : Compare shifts to (3S,4S) or (3R,4S) analogs to isolate configuration-dependent shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.